Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its ability to modulate the immune response and reduce inflammation by inhibiting the release of inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the necessary ketone groups at positions 3, 11, and 20.
Hydroxylation: Hydroxyl groups are introduced at positions 17 and 21 through hydroxylation reactions.
Acetylation: The hydroxyl groups are then acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Oxidation: Using catalysts to facilitate the oxidation steps.
Selective Hydroxylation: Employing specific reagents to achieve selective hydroxylation.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acetylating Agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions include various hydroxylated and acetylated derivatives of the original compound.
Scientific Research Applications
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as cytokines and adhesion molecules. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.
Comparison with Similar Compounds
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is unique due to its specific structural features and pharmacological properties. Similar compounds include:
Prednisolone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetics.
Dexamethasone: Known for its potent anti-inflammatory activity and longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Properties
CAS No. |
1323-57-5 |
---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-14(26)30-12-20(29)24(13-25)9-7-18-17-5-4-15-10-16(27)6-8-22(15,2)21(17)19(28)11-23(18,24)3/h6,8,10,17-18,21,25H,4-5,7,9,11-13H2,1-3H3/t17-,18-,21+,22-,23-,24-/m0/s1 |
InChI Key |
QDQPMZPEGAIRFS-FCUGKPCYSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)CO |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.